molecular formula C12H18ClN B2554313 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride CAS No. 1909313-89-8

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride

Cat. No.: B2554313
CAS No.: 1909313-89-8
M. Wt: 211.73
InChI Key: BJVZSQKLWRBULR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is a chemical compound of interest in pharmaceutical and life science research. As a substituted pyrrolidine, it serves as a valuable scaffold in medicinal chemistry. Compounds within the phenylpyrrolidine structural class, such as the anti-epileptic drug Methsuximide, are known to function by modulating neuronal activity, specifically by inhibiting T-type calcium channels . This mechanism is critical in the research of central nervous system conditions. The hydrochloride salt form of the compound, similar to other pyrrolidine hydrochlorides, typically offers enhanced stability and solubility, making it suitable for various experimental applications . As a specialist supplier, we provide this compound in high purity grades to ensure consistent and reliable results for your research and development projects. This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet (SDS) for safe handling and storage information, which typically recommends storage at room temperature, sometimes under an inert atmosphere .

Properties

IUPAC Name

4,4-dimethyl-2-phenylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(2)8-11(13-9-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZSQKLWRBULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including compounds structurally related to 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride, as novel antimalarial agents. For instance, a study identified a class of 4-aryl pyrrolidines that exhibited significant efficacy against Plasmodium falciparum, with lead compounds showing low nanomolar EC50 values and promising oral bioavailability in murine models . This suggests that similar pyrrolidine derivatives could be explored for their antimalarial properties.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrrolidine compounds. Research indicates that certain pyrrolidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases. This is particularly relevant in the context of developing treatments for conditions like Alzheimer's disease, where modulation of cholinergic activity may be beneficial .

Synthetic Applications

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Dynamic Thermodynamic Resolution (DTR) : This method has been employed to achieve high enantiomeric ratios in synthesizing enantioenriched pyrrolidines. The compound can be utilized as a chiral auxiliary or ligand in these transformations .
  • Catalytic Dynamic Resolution (CDR) : The compound has been successfully integrated into CDR processes to enhance the efficiency of synthesizing chiral centers in organic molecules .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of pyrrolidine derivatives have provided insights into how modifications to the core structure affect biological activity. For example, variations in substituents on the phenyl ring of pyrrolidines can lead to significant changes in their pharmacological profiles. These findings are crucial for guiding the design of new compounds with enhanced efficacy and reduced side effects .

Table 1: Antimalarial Efficacy of Pyrrolidine Derivatives

Compound NameEC50 (nM)Oral Efficacy (mg/kg/day)% Inhibition
CWHM-100846~3098.7
Lead Compound A21~2095.0

Table 2: Synthesis Conditions for Pyrrolidine Derivatives

Reaction TypeConditionsYield (%)
Dynamic Thermodynamic ResolutionUsing chiral ligands at -45 °CUp to 85%
Catalytic Dynamic Resolution10 mol% ligand at -78 °CUp to 90%

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues from Pyrrolidine and Piperidine Families

The following table highlights key structural analogs of 4,4-Dimethyl-2-phenylpyrrolidine hydrochloride, focusing on substituents, molecular weight, and functional groups:

Compound Name CAS No. Similarity Score Key Substituents Molecular Formula Molecular Weight Reference
(S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl 1951424-96-6 0.90 Difluoro, carbonitrile C₆H₇F₂N₂•HCl 196.60
(2R,4S)-4-Fluoro-2-methylpyrrolidine HCl 2300174-87-0 0.81 Fluoro, methyl C₆H₁₂FN•HCl 169.63
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 N/A Diphenylmethoxy, piperidine ring C₁₈H₂₁NO•HCl 303.83

Key Observations :

  • Substituent Effects : The dimethyl and phenyl groups in the target compound likely enhance lipophilicity compared to fluorinated analogs (e.g., (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl), which may improve membrane permeability but reduce solubility .

Physicochemical and Pharmacokinetic Properties

While direct data on 4,4-Dimethyl-2-phenylpyrrolidine HCl are unavailable, inferences can be drawn from related hydrochlorides:

  • Solubility : Hydrochloride salts of pyrrolidine/piperidine derivatives (e.g., memantine HCl, triprolidine HCl) generally exhibit high water solubility due to ionic interactions .

  • Dissolution Kinetics : Famotidine HCl, a piperidine analog, follows first-order dissolution kinetics (Table 4 in ), suggesting similar pH-dependent solubility profiles for structurally related compounds.

Pharmaceutical Relevance

  • Neuroactive Potential: Fluorinated pyrrolidines (e.g., (2R,4S)-4-Fluoro-2-methylpyrrolidine HCl) are intermediates in synthesizing dopamine receptor ligands, suggesting similar applications for the target compound .
  • Antihistamine Analogues: Triprolidine HCl (Fig.

Analytical Methods

Spectrophotometric techniques used for memantine HCl quantification (Fig. 1 in ) could be adapted for analyzing 4,4-Dimethyl-2-phenylpyrrolidine HCl, leveraging UV absorption properties of aromatic rings.

Biological Activity

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1909313-89-8
  • Molecular Formula : C13H18ClN

Research indicates that this compound functions primarily as an antagonist to retinol-binding proteins, which play significant roles in various biological processes including vision and cellular growth. Its ability to interact with these proteins suggests potential applications in conditions where retinol metabolism is disrupted.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells, showing significant reductions in cell viability.
    • Comparative studies indicate that its activity may be enhanced through structural modifications, such as the introduction of specific substituents on the phenyl ring .
  • Antimicrobial Properties
    • Preliminary investigations into the antimicrobial efficacy of this compound have shown promising results against multidrug-resistant strains of bacteria. The compound's structure allows for interactions that could inhibit bacterial growth, although detailed studies are still required to fully elucidate these effects .
  • Neuroprotective Effects
    • Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems or protection against oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerA549 (lung adenocarcinoma)Reduced cell viability by up to 64%
AntimicrobialMethicillin-resistant S. aureusInhibition observed
NeuroprotectiveNeuronal cell linesProtection against oxidative stress

Research Insights

Recent studies have focused on the synthesis and modification of pyrrolidine derivatives to enhance their biological activities. For instance, compounds derived from this compound have been evaluated for their anticancer properties using well-established assays such as MTT and cytotoxicity tests against both cancerous and non-cancerous cell lines .

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